molecular formula C6H4N2OS2 B2685500 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 338404-70-9

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2685500
CAS No.: 338404-70-9
M. Wt: 184.23
InChI Key: DSINZPVCOKCEGT-UHFFFAOYSA-N
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Description

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H4N2OS2. This compound is characterized by the presence of both imidazole and thiazole rings, which are fused together, and a sulfanyl group attached to the sixth position of the imidazole ring. The compound also contains an aldehyde functional group at the fifth position of the thiazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoimidazole with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The aldehyde group can also form covalent bonds with nucleophiles, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a pyridine ring instead of a thiazole ring.

    Thiazolo[3,2-a]pyrimidine-5-carbaldehyde: Contains a pyrimidine ring fused with a thiazole ring.

    Benzothiazole-2-carbaldehyde: Features a benzene ring fused with a thiazole ring.

Uniqueness

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS2/c9-3-4-5(10)7-6-8(4)1-2-11-6/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSINZPVCOKCEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C=O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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